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Oxalyl Fluoride: Properties and Synthesis

Basic Chemical Properties

Property Value

Chemical Formula C₂F₂O₂ [1]

Molar Mass 94.017 g·mol⁻¹ [1]

Melting Point -3 °C [1]

Boiling Point 26.6 °C [1]

Appearance Colorless liquid [1]

Synthesis Methods Oxalyl fluoride can be synthesized through several methods:

Metathesis with Sodium Fluoride: Reacting oxalyl chloride with sodium fluoride [1].

Gas-Phase Reaction: A patent describes a method involving the reaction of oxalyl chloride with
hydrogen fluoride in the gas phase, which is reported to offer faster reaction rates and higher yields

[2].
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Dielectric Etch Application Evaluation

The primary research evaluating oxalyl fluoride for dielectric etch applications was conducted by Karecki et

al. (2001) using an Inductively Coupled Plasma (ICP) etch tool [1] [3]. The study was motivated by the need

to find etching compounds with a lower global warming potential [1] [3].

Context and Motivation for Research

Application Area: Dielectric etch in semiconductor manufacturing [1] [3].
Research Goal: To evaluate oxalyl fluoride as a potential replacement for other fluorocarbon

compounds (e.g., c-C₄F₈, C₄F₆, C₅F₈) that are used in etching but may have high global warming
potential [1] [4].

General Etching Challenge: The study highlights the critical balance required in anisotropic etching
between the removal rate of material from the trench bottom and the formation of a protective

sidewall film to achieve desired etch features and critical dimensions, especially as feature sizes
shrink below 100nm [4].

Experimental Protocol for Etch Evaluation

The following workflow generalizes the key steps involved in evaluating a new etching gas like oxalyl

fluoride in a tool such as an Inductively Coupled Plasma (ICP) reactor.

Key Techniques and Objectives

Plasma Characterization: The study likely employed techniques like UV Absorption Spectroscopy
and Mass Spectrometry to identify the radical and ionic species generated in the plasma from oxalyl
fluoride, which are critical for the etching process [4].
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS) was used to analyze the chemical

composition of the protective film formed on the sidewalls during etching, which is crucial for
achieving anisotropic (directional) etching [4].

Performance Metrics: The evaluation would have involved measuring standard etch performance
metrics such as etch rate, selectivity (to the underlying material), and anisotropy (the directionality

of the etch profile) [3] [4].

Conclusion
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Oxalyl fluoride presents itself as a candidate for specialized dielectric etch applications, primarily driven by

environmental considerations. Future research would need to focus on generating comprehensive

quantitative data to fully assess its performance against established etching gases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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